tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
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Overview
Description
tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate: is a complex organic compound that features a unique combination of functional groups, including a tert-butyl ester, a bromine atom, and a boronate ester
Mechanism of Action
Target of Action
It is known that indazole derivatives, to which this compound belongs, have been reported to exhibit various biological activities .
Mode of Action
It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Indazole derivatives are known to exhibit various biological effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone or aldehyde precursor.
Bromination: The indazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Boronate Ester Formation: The brominated indazole is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to introduce the boronate ester group.
Esterification: Finally, the carboxylic acid group on the indazole is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Cross-Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronate ester and tert-butyl ester groups, to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the indazole ring.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate is used as a versatile building block for the synthesis of more complex molecules. Its reactivity in cross-coupling reactions makes it valuable for constructing biaryl systems and other conjugated structures.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The indazole core is known for its biological activity, and modifications at the bromine and boronate ester positions can lead to compounds with enhanced pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate lies in its combination of functional groups, which provides a balance of reactivity and stability. The presence of both a bromine atom and a boronate ester allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYBEWPKTLNGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BBrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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